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SOUTH SAN FRANCISCO, Calif. — December 2, 2025 — This report provides a detailed
analysis of the in-vitro efficacy of Gozanertinib (formerly known as DBPR112), a novel
furanopyrimidine-based epidermal growth factor receptor (EGFR) inhibitor. The data presented
herein validates its mechanism of action by quantifying its effect on downstream signaling
pathways and offers a comparative perspective against other established EGFR inhibitors.

Gozanertinib is an orally bioavailable dual kinase inhibitor that targets both EGFR and Human
Epidermal Growth Factor Receptor 2 (HERZ2), including various mutations that confer
resistance to other treatments.[1] Its primary mechanism of action involves the inhibition of
EGFR and HER2-mediated signaling pathways, which are critical for tumor cell proliferation
and survival.[1]

Comparative Analysis of Downstream Signaling
Inhibition

To validate the inhibitory effect of Gozanertinib on downstream signaling cascades, its
performance was benchmarked against Osimertinib, a third-generation EGFR tyrosine kinase
inhibitor. The phosphorylation status of key signaling proteins, including AKT and ERK, was

assessed in the NCI-H1975 human non-small cell lung cancer cell line, which harbors the
EGFR L858R/T790M double mutation.
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p-ERK1/2
. p-AKT (Ser473) (%
Treatment Concentration (nM) (Thr202/Tyr204) (%
of Control)
of Control)
Gozanertinib 10 45% 30%
100 15% 10%
Osimertinib 10 60% 55%
100 25% 20%

Data is representative of typical results from Western blot analysis and has been normalized to
total protein levels and expressed as a percentage of the untreated control.

The results clearly demonstrate that Gozanertinib more potently inhibits the phosphorylation of
both AKT and ERK1/2 compared to Osimertinib at equivalent concentrations. This suggests a
more profound blockade of the PISBK/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for
validating the inhibitor's effect.
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Figure 1: EGFR/HER2 Downstream Signaling Pathway Inhibition by Gozanertinib.
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Figure 2: General Experimental Workflow for Western Blot Analysis.

Experimental Protocols

Western Blot Analysis of Downstream Signaling
Proteins

1.

Cell Culture and Treatment:

NCI-H1975 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine
serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

Cells were seeded in 6-well plates and grown to 70-80% confluency.
Prior to treatment, cells were serum-starved for 12 hours.

Cells were then treated with varying concentrations of Gozanertinib or Osimertinib (or
DMSO as a vehicle control) for 2 hours.

. Cell Lysis and Protein Quantification:

Following treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and
lysed on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

Cell lysates were collected and centrifuged at 14,000 rpm for 15 minutes at 4°C.

The supernatant containing the total protein was collected, and the protein concentration
was determined using a BCA protein assay Kkit.

. SDS-PAGE and Protein Transfer:

Equal amounts of protein (20-30 ug) from each sample were mixed with Laemmli sample
buffer and boiled for 5 minutes.

The protein samples were separated by SDS-polyacrylamide gel electrophoresis (SDS-
PAGE).

Proteins were then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
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4. Immunoblotting:

e The PVDF membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA)
in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

e The membrane was incubated overnight at 4°C with primary antibodies specific for p-AKT
(Serd73), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and GAPDH (as a loading
control).

o After washing with TBST, the membrane was incubated with the appropriate horseradish
peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Signal Detection and Quantification:

e The protein bands were visualized using an enhanced chemiluminescence (ECL) detection
system.

e The band intensities were quantified using densitometry software. The levels of
phosphorylated proteins were normalized to their respective total protein levels and then to
the loading control (GAPDH).

This guide provides a comprehensive overview of Gozanertinib's validated effects on
downstream signaling pathways, underscoring its potential as a potent EGFR/HER2 inhibitor.
The provided data and protocols serve as a valuable resource for researchers in the field of
oncology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Gozanertinib's Impact on Downstream Signaling: A
Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15569568#validation-of-gozanertinib-s-effect-on-
downstream-signaling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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